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molecular formula C8H5ClF4O4S B8680705 Benzenesulfonyl chloride, 2,5-bis(difluoromethoxy)- CAS No. 91168-60-4

Benzenesulfonyl chloride, 2,5-bis(difluoromethoxy)-

Cat. No. B8680705
M. Wt: 308.63 g/mol
InChI Key: SMEGICYKRNUEKB-UHFFFAOYSA-N
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Patent
US04444583

Procedure details

While cooling at 0° C., 21 ml of a 40% solution of sodium hydrogen sulfite are added dropwise to a solution of 3.0 g of copper sulfate pentahydrate in 90 ml of 32% hydrochloric acid. To the resultant solution is then made the simultaneous dropwise addition of 21 ml of a 40% solution of sodium hydrogen sulfite and a diazonium salt solution which has been cooled to -10° C. and obtained by the dropwise addition, with cooling, of 6.9 g of sodium nitrite in 10 ml of water, to a suspension of 50 ml of water, 15 of 32% hydrochloric acid and 26.2 g of 2.5-bis(difluoromethoxy)aniline hydrochloride. During this addition the temperature of the reaction mixture rises to 25° C., accompanied by the simultaneous evolution of gas. The reaction mixture is stirred for 2 hours, whereupon a brown oil precipitates. The organic phase is separated and the aqueous phase is extracted with methylene chloride. The organic phases are combined and evaporated to dryness, affording, as crude product, 12.7 g of 2.5-bis(difluoromethoxy)-phenyl sulfonyl chloride in the form of a brown oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.9 g
Type
reactant
Reaction Step Five
Name
2.5-bis(difluoromethoxy)aniline hydrochloride
Quantity
26.2 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])(O)=[O:2].[Na+].N([O-])=O.[Na+].[ClH:10].[F:11][CH:12]([F:25])[O:13][C:14]1[CH:20]=[CH:19][C:18]([O:21][CH:22]([F:24])[F:23])=[CH:17][C:15]=1N>Cl.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[F:11][CH:12]([F:25])[O:13][C:14]1[CH:20]=[CH:19][C:18]([O:21][CH:22]([F:24])[F:23])=[CH:17][C:15]=1[S:1]([Cl:10])(=[O:4])=[O:2] |f:0.1,2.3,4.5,8.9.10.11.12.13.14|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
Cl
Name
Quantity
3 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
2.5-bis(difluoromethoxy)aniline hydrochloride
Quantity
26.2 g
Type
reactant
Smiles
Cl.FC(OC1=C(N)C=C(C=C1)OC(F)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours, whereupon a brown oil
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the dropwise addition
ADDITION
Type
ADDITION
Details
During this addition the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
rises to 25° C.
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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